REACTION_CXSMILES
|
C(N(CC)CC)C.[NH2:8][CH:9]([CH3:11])[CH3:10].[Br:12][C:13]1[C:14](Cl)=[N:15][C:16]([Cl:19])=[N:17][CH:18]=1>C(#N)C>[Br:12][C:13]1[C:14]([NH:8][CH:9]([CH3:11])[CH3:10])=[N:15][C:16]([Cl:19])=[N:17][CH:18]=1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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NC(C)C
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by chromatography (dichloromethane/ethanol 8:2)
|
Type
|
CUSTOM
|
Details
|
4.09 g (16.4 mmol; yield: 76%) of the product are obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |